molecular formula C10H18O B13795358 7-Octen-3-one, 4,6-dimethyl- CAS No. 111902-21-7

7-Octen-3-one, 4,6-dimethyl-

Cat. No.: B13795358
CAS No.: 111902-21-7
M. Wt: 154.25 g/mol
InChI Key: BOBHRIZDBFPAKV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-7-octen-3-one is an organic compound with the molecular formula C10H18O. It is a ketone with a distinctive structure characterized by a double bond and two methyl groups attached to the octen chain. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyl-7-octen-3-one can be synthesized through various methods. One common approach involves the isomerization of epoxides. For instance, lithium perchlorate can catalyze the isomerization of certain epoxides to produce 4,6-dimethyl-7-octen-3-one .

Industrial Production Methods

In industrial settings, the production of 4,6-dimethyl-7-octen-3-one often involves the use of advanced catalytic processes to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-7-octen-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens and other electrophiles can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4,6-Dimethyl-7-octen-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-7-octen-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a signaling molecule in plant-fungal interactions, affecting processes such as spore germination and mycotoxin production . The exact pathways and molecular targets can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-7-octen-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a double bond and two methyl groups makes it particularly valuable in fragrance and flavor applications.

Properties

CAS No.

111902-21-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4,6-dimethyloct-7-en-3-one

InChI

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3

InChI Key

BOBHRIZDBFPAKV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)CC(C)C=C

Origin of Product

United States

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